molecular formula C18H15ClN4O4 B11670840 (4Z)-1-(4-Chlorophenyl)-4-{[4-(dimethylamino)-3-nitrophenyl]methylidene}pyrazolidine-3,5-dione

(4Z)-1-(4-Chlorophenyl)-4-{[4-(dimethylamino)-3-nitrophenyl]methylidene}pyrazolidine-3,5-dione

Cat. No.: B11670840
M. Wt: 386.8 g/mol
InChI Key: UMQPKRNOZUUTGA-ZROIWOOFSA-N
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Description

(4Z)-1-(4-Chlorophenyl)-4-{[4-(dimethylamino)-3-nitrophenyl]methylidene}pyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(4-Chlorophenyl)-4-{[4-(dimethylamino)-3-nitrophenyl]methylidene}pyrazolidine-3,5-dione typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include:

    Starting Materials: 4-chlorobenzaldehyde, 4-(dimethylamino)-3-nitrobenzaldehyde, and hydrazine derivatives.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.

    Procedure: The starting materials are mixed and heated under reflux conditions for several hours to form the desired pyrazolidine derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for better control and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(4-Chlorophenyl)-4-{[4-(dimethylamino)-3-nitrophenyl]methylidene}pyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazolidine derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, pyrazolidine derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs.

Medicine

Industry

In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4Z)-1-(4-Chlorophenyl)-4-{[4-(dimethylamino)-3-nitrophenyl]methylidene}pyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-1-(4-Chlorophenyl)-4-{[4-(dimethylamino)phenyl]methylidene}pyrazolidine-3,5-dione
  • (4Z)-1-(4-Chlorophenyl)-4-{[4-nitrophenyl]methylidene}pyrazolidine-3,5-dione

Uniqueness

The presence of both the dimethylamino and nitro groups in the compound provides unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other pyrazolidine derivatives.

Properties

Molecular Formula

C18H15ClN4O4

Molecular Weight

386.8 g/mol

IUPAC Name

(4Z)-1-(4-chlorophenyl)-4-[[4-(dimethylamino)-3-nitrophenyl]methylidene]pyrazolidine-3,5-dione

InChI

InChI=1S/C18H15ClN4O4/c1-21(2)15-8-3-11(10-16(15)23(26)27)9-14-17(24)20-22(18(14)25)13-6-4-12(19)5-7-13/h3-10H,1-2H3,(H,20,24)/b14-9-

InChI Key

UMQPKRNOZUUTGA-ZROIWOOFSA-N

Isomeric SMILES

CN(C)C1=C(C=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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